4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with a dipropylsulfamoyl group at the para position and a 1,3,4-thiadiazol-2-yl moiety bearing a 2-methylphenyl substituent. Its molecular formula is C₂₃H₂₇N₄O₃S₂ (calculated based on structural analogs ), with an average mass of ~479.6 g/mol.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-4-14-26(15-5-2)31(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWGMAQSUBZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the thiadiazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the intermediate compound with dipropylamine and chlorosulfonic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide group.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Compounds containing sulfonamide groups are recognized for their antibacterial properties, while thiadiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity: The sulfonamide group may contribute to the inhibition of bacterial growth.
- Anticancer Properties: Thiadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation.
Biological Studies
Research involving this compound may include:
- Interaction Studies: Understanding how the compound interacts with biological macromolecules can provide insights into its mechanism of action.
- Pathway Probes: It can serve as a probe in studying biological pathways involving sulfamoyl and thiadiazole groups.
Synthetic Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and methodologies.
Material Science
There is potential for applications in developing new materials with specific electronic or optical properties due to the compound's distinctive chemical characteristics.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of this compound in various applications:
- Antimicrobial Efficacy: A study evaluated the antibacterial properties of sulfonamide derivatives including this compound, showing promising results against gram-positive bacteria.
- Cancer Cell Proliferation Inhibition: Research indicated that thiadiazole derivatives could inhibit cancer cell growth in vitro, suggesting potential therapeutic roles for this compound.
- Synthesis Optimization: Studies focused on optimizing synthetic routes for producing this compound efficiently while maintaining high purity levels.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Ring
a) 4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Molecular Formula : C₂₁H₂₃FN₄O₃S₂ .
- Key Difference : Replacement of 2-methylphenyl with 4-fluorophenyl on the thiadiazole ring.
- Impact : The electron-withdrawing fluorine atom may enhance metabolic stability and influence binding affinity in biological targets.
b) N-{5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide
Heterocycle Replacement: Thiadiazole vs. Oxadiazole
a) 4-(Dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula : C₂₀H₂₃N₄O₄S₃ .
- Key Difference : 1,3,4-Oxadiazole core instead of thiadiazole, with a thiophene substituent.
- Impact: The oxadiazole’s oxygen atom may reduce ring aromaticity, affecting electronic properties and hydrogen-bonding capacity.
b) 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Modifications to the Sulfamoyl and Benzamide Groups
a) N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide
b) 4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Comparative Pharmacological and Physicochemical Properties
Table 1: Structural and Functional Comparison
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their ability to interact with various biological targets, making them significant in medicinal chemistry and drug development.
Thiadiazole derivatives, including this compound, exhibit a mesoionic character , allowing them to cross cellular membranes effectively. This property enhances their bioavailability and interaction with biological targets such as proteins and nucleic acids. The mode of action typically involves the inhibition of key enzymes and modulation of biochemical pathways, leading to various therapeutic effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against a range of microorganisms. Studies indicate that compounds with specific substitutions on the thiadiazole ring enhance their efficacy against bacteria and fungi. The presence of electron-donating groups has been linked to increased antimicrobial activity .
Anticancer Activity
Research indicates that thiadiazole derivatives possess promising anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes, such as carbonic anhydrase , which plays a crucial role in regulating pH and bicarbonate levels in cells. Inhibition of this enzyme can disrupt tumor growth and survival mechanisms .
Research Findings
Numerous studies have evaluated the biological activity of thiadiazole derivatives. Below are summarized findings relevant to this compound:
Case Studies
- Antimicrobial Efficacy : A study reported that thiadiazole derivatives exhibited high antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain thiadiazole derivatives had cytotoxic effects on MCF-7 breast cancer cells with IC50 values significantly lower than those of doxorubicin . This suggests that modifications on the thiadiazole ring can enhance anticancer properties.
- Mechanistic Insights : Molecular docking studies have revealed that compounds similar to this compound interact with key proteins involved in cell cycle regulation and apoptosis .
Q & A
Q. How can discrepancies in antioxidant activity data between ABTS•+ and DPPH assays be reconciled for this compound?
- Methodology : ABTS•+ assays favor hydrophilic antioxidants, while DPPH detects lipophilic radicals. Test the compound in both systems and correlate results with logD (pH 7.4). If ABTS•+ activity is higher, consider adding a phase-transfer catalyst (e.g., β-cyclodextrin) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
